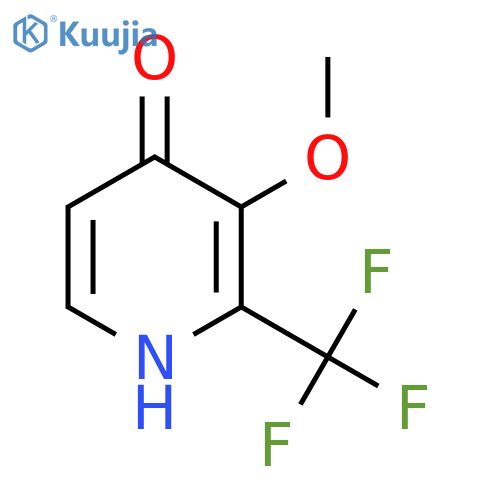Cas no 1184172-42-6 (4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine)

1184172-42-6 structure
商品名:4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
CAS番号:1184172-42-6
MF:C7H6F3NO2
メガワット:193.123252391815
CID:4683822
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
- 4-Pyridinol, 3-methoxy-2-(trifluoromethyl)-
- FCH1188232
- 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H6F3NO2/c1-13-5-4(12)2-3-11-6(5)7(8,9)10/h2-3H,1H3,(H,11,12)
- InChIKey: REXOLJLGWUTEIJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(C=CN1)=O)OC)(F)F
計算された属性
- せいみつぶんしりょう: 193.035
- どういたいしつりょう: 193.035
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024000674-250mg |
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine |
1184172-42-6 | 97% | 250mg |
$673.20 | 2023-09-04 | |
| Alichem | A024000674-500mg |
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine |
1184172-42-6 | 97% | 500mg |
$1068.20 | 2023-09-04 | |
| Alichem | A024000674-1g |
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine |
1184172-42-6 | 97% | 1g |
$1831.20 | 2023-09-04 |
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine 関連文献
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
1184172-42-6 (4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine) 関連製品
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
